molecular formula C19H26N4 B5326484 7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride

7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride

Cat. No. B5326484
M. Wt: 310.4 g/mol
InChI Key: HCJCGBONZITFLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride, also known as JP-8-039, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer. In addition, this compound has been found to reduce the production of inflammatory mediators, which is important in preventing inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. It also has anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the research and development of 7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride. One direction is to investigate its potential as a cancer therapy in animal models and clinical trials. Another direction is to explore its potential as a treatment for inflammatory diseases such as arthritis and neuropathic pain. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its chemical structure for better solubility and bioavailability.

Synthesis Methods

7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride is synthesized using a multi-step process that involves the reaction of 1H-pyrazole-1-carboxaldehyde with 3-(2-bromoethyl)benzene in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,2-diaminocyclohexane in the presence of a catalyst to form the final product. The product is isolated as a dihydrochloride salt and purified using column chromatography.

Scientific Research Applications

7-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decane dihydrochloride has shown promising results in various scientific research applications. It has been found to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neuropathic pain.

properties

IUPAC Name

7-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]-2,7-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4/c1-4-17(12-18(5-1)14-23-11-3-8-21-23)13-22-10-2-6-19(16-22)7-9-20-15-19/h1,3-5,8,11-12,20H,2,6-7,9-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJCGBONZITFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)CC3=CC=CC(=C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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